O-(3-Bromobenzyl)hydroxylamine hydrochloride
Overview
Description
O-(3-Bromobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H9BrClNO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Bromobenzyl)hydroxylamine hydrochloride typically involves the reaction of 3-bromobenzylamine with hydroxylamine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Temperature: Moderate temperatures are maintained to ensure the stability of the reactants and products.
Solvent: Common solvents used include methanol or ethanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are employed.
Purification: The product is purified through crystallization or recrystallization techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
O-(3-Bromobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxylamine group can undergo oxidation to form nitroso compounds or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzylamines or benzylthiols.
Oxidation and Reduction: Products include nitroso compounds or primary amines.
Scientific Research Applications
O-(3-Bromobenzyl)hydroxylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of O-(3-Bromobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The bromobenzyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
O-Benzylhydroxylamine hydrochloride: Similar structure but lacks the bromine atom.
O-Phenylhydroxylamine hydrochloride: Similar structure but with a phenyl group instead of a bromobenzyl group.
O-(4-Bromobenzyl)hydroxylamine hydrochloride: Similar structure but with the bromine atom in the para position.
Uniqueness
O-(3-Bromobenzyl)hydroxylamine hydrochloride is unique due to the presence of the bromine atom in the meta position, which influences its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
O-[(3-bromophenyl)methyl]hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGPSYLXKUYNEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590294 | |
Record name | O-[(3-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159023-41-3 | |
Record name | O-[(3-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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